1-(Bromomethyl)-4-phenoxybenzene
Overview
Description
1-(Bromomethyl)-4-phenoxybenzene is a chemical compound that serves as an intermediate in the synthesis of various materials, including polymers and pharmaceuticals. Its molecular structure consists of a benzene ring substituted with a bromomethyl group at one position and a phenoxy group at another, providing reactive sites for further chemical transformations.
Synthesis Analysis
The synthesis of compounds related to 1-(Bromomethyl)-4-phenoxybenzene involves halomethylated benzene derivatives as key intermediates. For instance, 1,4-bis(bromomethyl)benzenes have been used as monomers in the modified Gilch route to produce polyphenylenevinylene derivatives, which are important in the field of conductive polymers . The synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine through diazotization and bromination processes indicates the versatility of bromomethylated benzenes in chemical synthesis .
Molecular Structure Analysis
The molecular structure of bromomethylated benzenes has been extensively studied using various spectroscopic techniques. For example, the crystal structures of solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene were determined by X-ray diffraction, revealing different conformations and packing motifs depending on the crystalline environment . Similarly, the structures of several benzene derivatives with bromo and bromomethyl substituents were analyzed, showing diverse packing arrangements influenced by Br...Br, C-H...Br, and C-Br...π interactions .
Chemical Reactions Analysis
Bromomethylated benzenes participate in a variety of chemical reactions. The solvolytic elimination and hydrolysis of 2-bromo-4-dibromomethylphenol in 1,4-dioxane resulted in the formation of 3-bromo-4-hydroxybenzaldehyde, demonstrating the reactivity of the bromomethyl group in the presence of a hydroxy substituent . Additionally, poly(N-bromobenzene-1,3-disulfonamide) and related compounds have been used as catalytic reagents for the silylation of alcohols, phenols, and thiols, highlighting the utility of brominated benzene derivatives in catalysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(Bromomethyl)-4-phenoxybenzene and related compounds are influenced by their molecular structure. The presence of bromomethyl groups can significantly affect the solubility, reactivity, and crystalline properties of these compounds. For instance, the solvates of bromomethylated benzenes exhibit different solubilities and crystal packing, which are important for their reactivity and potential applications . The study of these properties is essential for the development of new materials and the optimization of chemical processes involving these intermediates.
Scientific Research Applications
Application 1: Synthesis and Characterisation of Isomeric Derivatives
- Summary of the Application : This research focuses on the synthesis and characterisation of isomeric derivatives of pyrene, a renowned aromatic hydrocarbon. Among its derivatives, bromopyrenes, which could be similar to “1-(Bromomethyl)-4-phenoxybenzene”, stand out for their significance in synthetic chemistry, materials science, and environmental studies .
- Methods of Application : The study provides a comprehensive overview of bromine introduction in pyrene derivatives, offering optimised synthesis conditions based on laboratory research. Specifically, the synthesis of mono-, di-, tri-, and tetrabromopyrene isomers at non-K positions (1-, 3-, 6-, 8-) and nodal positions (2-, 7-) is systematically explored .
- Results or Outcomes : By elucidating efficient synthetic methodologies and reaction conditions, this research contributes to advancing the synthesis and functionalisation strategies of pyrene derivatives, unlocking new possibilities for their utilisation in various fields .
Application 2: Synthesis of Block Copolymers
- Summary of the Application : This research involves the synthesis of poly (styrene-b-methyl methacrylate) block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene using RAFT-macro agent .
- Methods of Application : For this purpose, 4-bromomethyl benzoyl chloride was obtained using 4-methylbenzoyl chloride and N-bromosuccinimide. The mono functional bromomethyl benzoyl t-butyl peroxy ester (t-BuBP) was obtained by reaction of 4-bromomethyl benzoyl chloride with t-butyl hydroperoxide .
- Results or Outcomes : The primary parameters, for example concentration, and time that affect reaction were evaluated. The products were characterized by FT-IR, 1 H-NMR, GPC, and TGA .
Application 3: pH Indicator
- Summary of the Application : Bromothymol blue, a brominated compound, is widely used as a pH indicator. It is particularly useful for measuring substances that have a relatively neutral pH (near 7). A common use is for measuring the presence of carbonic acid in a liquid .
- Methods of Application : Bromothymol blue is typically sold in solid form as the sodium salt of the acid indicator. It can be added to a solution to indicate its pH. The compound changes color depending on the pH of the solution .
- Results or Outcomes : Bromothymol blue acts as a weak acid in a solution. It can thus be in protonated or deprotonated form, appearing yellow or blue, respectively. It is bright aquamarine by itself, and greenish-blue in a neutral solution .
Application 4: Introduction of Benzyl Groups
- Summary of the Application : Benzyl bromide, a brominated compound, is used as a reagent for introducing benzyl groups .
- Methods of Application : Benzyl bromide can be synthesized by the bromination of toluene under conditions suitable for a free radical halogenation . It is then used in various reactions to introduce benzyl groups .
- Results or Outcomes : Benzyl bromide is used in organic synthesis for the introduction of the benzyl groups when the less expensive benzyl chloride is insufficiently reactive .
Application 5: pH Indicator
- Summary of the Application : Bromothymol blue, a brominated compound, is widely used as a pH indicator. It is particularly useful for measuring substances that would have a relatively neutral pH (near 7). A common use is for measuring the presence of carbonic acid in a liquid .
- Methods of Application : Bromothymol blue is typically sold in solid form as the sodium salt of the acid indicator. It can be added to a solution to indicate its pH. The compound changes color depending on the pH of the solution .
- Results or Outcomes : Bromothymol blue acts as a weak acid in a solution. It can thus be in protonated or deprotonated form, appearing yellow or blue, respectively. It is bright aquamarine by itself, and greenish-blue in a neutral solution .
Application 6: Introduction of Benzyl Groups
- Summary of the Application : Benzyl bromide, a brominated compound, is used as a reagent for introducing benzyl groups .
- Methods of Application : Benzyl bromide can be synthesized by the bromination of toluene under conditions suitable for a free radical halogenation . It is then used in various reactions to introduce benzyl groups .
- Results or Outcomes : Benzyl bromide is used in organic synthesis for the introduction of the benzyl groups when the less expensive benzyl chloride is insufficiently reactive .
Safety And Hazards
properties
IUPAC Name |
1-(bromomethyl)-4-phenoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIGBCFBFZSCQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10190365 | |
Record name | 1-(Bromomethyl)-4-phenoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10190365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-4-phenoxybenzene | |
CAS RN |
36881-42-2 | |
Record name | 1-(Bromomethyl)-4-phenoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36881-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Bromomethyl)-4-phenoxybenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036881422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Bromomethyl)-4-phenoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10190365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(bromomethyl)-4-phenoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.396 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.